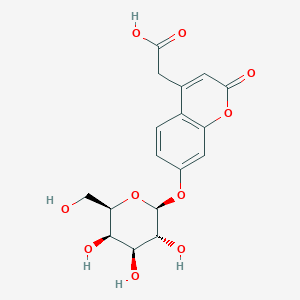

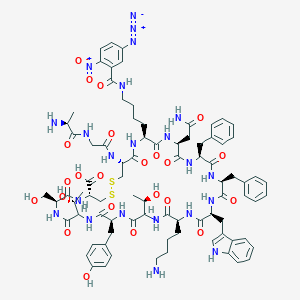

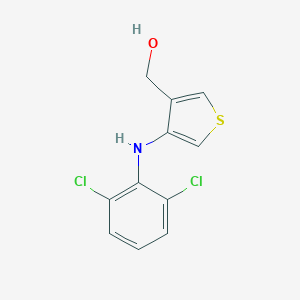

![molecular formula C11H15ClO B144436 [(4-Chlorobutoxy)methyl]benzene CAS No. 125340-68-3](/img/structure/B144436.png)

[(4-Chlorobutoxy)methyl]benzene

Vue d'ensemble

Description

“[(4-Chlorobutoxy)methyl]benzene” is a derivative of benzene. It is a cyclic hydrocarbon where each carbon atom is arranged in a six-membered ring and is bonded to only one hydrogen atom . The molecular formula of this compound is C10H13ClO and it has a molecular weight of 184.663 .

Synthesis Analysis

The synthesis of “[(4-Chlorobutoxy)methyl]benzene” can be achieved through electrophilic aromatic substitution reactions . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .Molecular Structure Analysis

The molecular structure of “[(4-Chlorobutoxy)methyl]benzene” includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 28 bond(s) .Chemical Reactions Analysis

Benzene, the base molecule of “[(4-Chlorobutoxy)methyl]benzene”, can undergo various reactions such as combustion, hydrogenation, and sulphonation . It can also undergo electrophilic aromatic substitution because aromaticity is maintained .Physical And Chemical Properties Analysis

Benzene, the base molecule of “[(4-Chlorobutoxy)methyl]benzene”, is a nonpolar molecule and is usually a colorless liquid with a characteristic aroma . It is immiscible with water but is readily miscible with organic solvents .Applications De Recherche Scientifique

DNA Methylation and Carcinogenesis

Studies have investigated the role of benzene metabolites, including [(4-Chlorobutoxy)methyl]benzene, in altering DNA methylation, which is a key epigenetic mechanism associated with carcinogen toxicity. Hydroquinone and 1,4-benzoquinone, both benzene metabolites, were found to induce global DNA hypomethylation, implicating them in the carcinogenic capacity of benzene. This suggests a potential epigenetic mechanism by which benzene could contribute to carcinogenesis, particularly through the inhibitory effects on DNA methyltransferase (DNMT) activity (Hu et al., 2014).

Mesophase Behavior in Liquid Crystals

The mesophase behavior and stability in liquid crystals of derivatives of benzene, including [(4-Chlorobutoxy)methyl]benzene, have been studied extensively. The effects of lateral substitution of different polarity on the mesophase behavior in pure and mixed states were investigated, revealing insights into the structural and environmental factors influencing the liquid crystalline states. This research is pivotal in the development and optimization of liquid crystal displays and other related technologies (Naoum et al., 2011).

DNA Binding Studies

Research into the binding of benzene derivatives to DNA has shed light on the interactions at a molecular level, which is crucial for understanding the biological effects of these compounds. The synthesis and characterization of compounds like 1,4-bis((4-nitrophenoxy)methyl)benzene and their interaction with DNA have provided valuable insights, potentially contributing to the development of new therapeutic drugs and materials (Haider et al., 2011).

Synthesis and Biological Evaluation

The synthesis and biological evaluation of benzene derivatives have been explored, highlighting their potential in medicinal chemistry. Studies have developed convenient methods for synthesizing these compounds and evaluated their antibacterial and antiurease activities. This research opens new pathways for drug discovery and the development of novel pharmaceuticals (Batool et al., 2014).

Solute-Solvent Complexation Dynamics

Understanding the dynamics of solute-solvent complexation is crucial in fields like chemistry and environmental science. Research using advanced spectroscopic methods has provided insights into the equilibrium dynamics of phenol complexation to benzene, contributing to our understanding of chemical exchange processes and molecular interactions in solutions (Zheng et al., 2005).

Methylation Analysis in Hematotoxicity

The methylation of benzene and its implications in hematotoxicity have been studied to understand the mechanisms underlying benzene-induced health effects. Research analyzing the expression and methylation of genes in cells exposed to benzene metabolites like 1,4-benzoquinone has provided insights into the epigenetic variations associated with benzene exposure, contributing to our understanding of its toxicological profile (Tian et al., 2012).

Safety And Hazards

Orientations Futures

The future directions of “[(4-Chlorobutoxy)methyl]benzene” could involve further exploration of its reactivity and potential applications. As a derivative of benzene, it may have uses in the manufacturing of various plastics, resins, synthetic fibers, rubber lubricants, dyes, detergents, drugs, and pesticides .

Propriétés

IUPAC Name |

4-chlorobutoxymethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClO/c12-8-4-5-9-13-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRAARYWXGUUQRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60542850 | |

| Record name | [(4-Chlorobutoxy)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60542850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(4-Chlorobutoxy)methyl]benzene | |

CAS RN |

125340-68-3 | |

| Record name | [(4-Chlorobutoxy)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60542850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

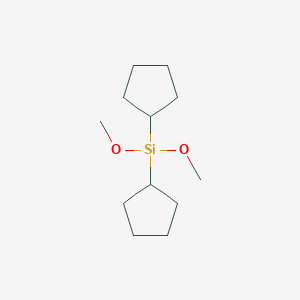

![Propanoic acid, 3-[(2-methoxy-2-oxoethyl)thio]-, methyl ester](/img/structure/B144387.png)